2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 305.25 and is stored at room temperature . Another related compound is “®-2-((tert-Butoxycarbonyl)amino)pentanoic acid”, which is a valine derivative .
Synthesis Analysis
Amino acid ionic liquids (AAILs), such as those derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), have been used in dipeptide synthesis . The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The InChI code for “2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is 1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) .
Physical And Chemical Properties Analysis
“2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid” is a solid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Scientific Research Applications
Nutritional Supplements & Ergogenic Aids
The valine derivative aspect of this compound suggests potential use in the formulation of nutritional supplements. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise, which can be beneficial for athletes or those undergoing physical rehabilitation .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, as suggested by its use in dipeptide synthesis . Dipeptides are molecules composed of two amino acids joined by a single peptide bond. They play a role in various biological processes, including protein synthesis, cell signaling, and regulation of enzymatic activity.
Result of Action
As an amino acid derivative, it may influence various biological processes, including protein synthesis, cell signaling, and regulation of metabolic pathways .
properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO4/c1-7(2)6-11(8(17)18,12(13,14)15)16-9(19)20-10(3,4)5/h7H,6H2,1-5H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOGMJYEGHPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187874 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid | |
CAS RN |
170462-69-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170462-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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